Ado-P-CH2-P-PS-ado
Description
Ado-P-CH2-P-PS-ado is a synthetic nucleotide analog characterized by a methylene-bridged diphosphate backbone and a phosphorothioate (PS) modification. The structure comprises adenosine (Ado) linked via a phosphate group (P), a methylene (CH2) bridge, a second phosphate, and a phosphorothioate-adenosine moiety. This design enhances metabolic stability and resistance to enzymatic degradation compared to unmodified nucleotides, making it valuable in therapeutic applications such as antiviral or antisense oligonucleotide therapies .
Properties
Molecular Formula |
C21H29N10O14P3S |
|---|---|
Molecular Weight |
770.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C21H29N10O14P3S/c22-16-10-18(26-3-24-16)30(5-28-10)20-14(34)12(32)8(43-20)1-41-46(36,37)7-47(38,39)45-48(40,49)42-2-9-13(33)15(35)21(44-9)31-6-29-11-17(23)25-4-27-19(11)31/h3-6,8-9,12-15,20-21,32-35H,1-2,7H2,(H,36,37)(H,38,39)(H,40,49)(H2,22,24,26)(H2,23,25,27)/t8-,9-,12-,13-,14-,15-,20-,21-,48?/m1/s1 |
InChI Key |
UJCWOSLCGXVJOD-VEBDTVEDSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=S)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=S)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ado-P-Ch2-P-Ps-Ado involves multiple steps, starting with the preparation of the adenosine derivativesThe reaction conditions typically involve the use of protecting groups, coupling reagents, and specific solvents to achieve the desired product .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound through careful control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ado-P-Ch2-P-Ps-Ado undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by specific enzymes to yield adenosine monophosphate (AMP) and adenosine diphosphate (ADP) .
Common Reagents and Conditions
The hydrolysis of this compound is typically catalyzed by enzymes such as bis(5’-adenosyl)-triphosphatase. The reaction conditions often involve the presence of magnesium ions (Mg2+) to facilitate the enzymatic activity .
Major Products Formed
The major products formed from the hydrolysis of this compound are AMP and ADP. These products are important intermediates in various biochemical pathways .
Scientific Research Applications
Ado-P-Ch2-P-Ps-Ado has several applications in scientific research:
Mechanism of Action
Ado-P-Ch2-P-Ps-Ado exerts its effects by interacting with specific enzymes, such as bis(5’-adenosyl)-triphosphatase. The compound binds to the active site of the enzyme, facilitating the hydrolysis of diadenosine triphosphate (Ap3A) to AMP and ADP. This reaction is crucial for regulating cellular energy levels and signaling pathways .
Comparison with Similar Compounds
Compound A (CAS 17200-29-2; Similarity Score: 0.88)
Structural Features :
- Shares a chlorinated aromatic core with Ado-P-CH2-P-PS-ado’s adenosine base, but lacks the phosphate and phosphorothioate groups.
- Molecular formula: C8H5Cl2NO (MW: 214.04) .
Functional Differences :
Compound B (CAS 615-18-9; Similarity Score: 0.85)
Structural Features :
- Contains a nitro group (NO2) and aromatic ring but lacks nucleotide components.
- Molecular formula: C7H4ClNO2 (MW: 185.57) .
Functional Differences :
- LogP : Consensus LogP of 2.92 (Compound B) vs. ~-2.5 (estimated for Ado-P-CH2-P-PS-ado due to polar phosphate groups) .
- Synthetic Accessibility : Compound B has a synthesis score of 2.2, while Ado-P-CH2-P-PS-ado requires multi-step phosphorylation and sulfurization, increasing complexity .
Data Table: Key Properties Comparison
| Property | Ado-P-CH2-P-PS-ado (Estimated) | Compound A (CAS 17200-29-2) | Compound B (CAS 615-18-9) |
|---|---|---|---|
| Molecular Weight | ~650 g/mol | 214.04 g/mol | 185.57 g/mol |
| Solubility (mg/mL) | ~1.2 | 0.0194 | Not reported |
| LogP | ~-2.5 | 2.92 | 2.85 |
| Bioavailability Score | 0.3 (Low) | 0.55 | 0.48 |
| Primary Application | Antisense therapy | Enzyme inhibition | Chemical intermediate |
| Synthesis Complexity | High | Moderate (Score: 2.2) | Moderate (Score: 2.2) |
Research Findings and Challenges
Analytical Challenges
- As noted in , analyzing this compound in articles requires careful extraction to avoid degradation of labile phosphate groups, whereas chlorinated compounds like A and B are more stable during analysis .
Functional Efficacy
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